8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Description
Properties
IUPAC Name |
8-oxo-7H-pyrido[2,3-d]pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJNBIUQZLEFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856592 | |
| Record name | 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13629-38-4 | |
| Record name | 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Quinolinic anhydride reacts with two equivalents of phenylhydrazine in refluxing acetic acid (118°C) for 6–8 hours. The reaction forms an intermediate phenylhydrazone, which undergoes intramolecular cyclization to yield the target compound. Key steps include:
Optimization and Yields
Table 1: Reaction Parameters for Classical Synthesis
| Parameter | Value |
|---|---|
| Temperature | 118°C (reflux) |
| Reaction Time | 6–8 hours |
| Solvent | Glacial acetic acid |
| Yield | 68–72% |
Alkaline Hydrolysis of 7-Phenyl-8-Oxo Derivatives
An alternative route involves the alkaline hydrolysis of ester derivatives such as methyl 7-phenyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylate. This method, also described by Matsuura et al., avoids harsh acidic conditions.
Hydrolysis Protocol
-
Substrate : Methyl ester derivatives are prepared via esterification of the parent acid.
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Reagents : Aqueous sodium hydroxide (2M) at 80°C for 4 hours.
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Workup : Acidification with HCl to pH 2–3 precipitates the carboxylic acid.
Advantages and Limitations
-
Yield : 75–78% after purification.
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Drawback : Requires pre-synthesis of ester precursors, adding two steps to the overall process.
| Method | Yield | Temperature | Key Advantage |
|---|---|---|---|
| Classical Synthesis | 68–72% | 118°C | Single-step |
| Alkaline Hydrolysis | 75–78% | 80°C | Mild conditions |
| Activated Anilide | 60–65% | 100°C | Functional group tolerance |
Characterization and Analytical Data
Spectroscopic Characterization
Purity and Solubility
Industrial-Scale Considerations
Challenges
Chemical Reactions Analysis
Types of Reactions
8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases. Studies have shown that derivatives of this compound can effectively scavenge free radicals, which is vital in preventing cellular damage and inflammation .
2. Anti-inflammatory Properties
Recent studies have highlighted the potential of pyrido[2,3-d]pyridazine derivatives as anti-inflammatory agents. For instance, a related compound demonstrated dual inhibition of COX-1 and COX-2 enzymes, which are key targets in treating inflammatory conditions. The structural modifications in these compounds can enhance their efficacy and selectivity .
3. Anticancer Research
The compound's derivatives have been investigated for their anticancer properties. Certain analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of these compounds continues to be a significant area of research in cancer therapy .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials. Its derivatives can be utilized in creating polymers with enhanced properties such as thermal stability and electrical conductivity. These materials have potential applications in electronics and nanotechnology .
Research Tool Applications
1. Chemical Probes
This compound serves as a chemical probe in biological research to study enzyme activity and cellular processes. Its ability to interact with specific biological targets makes it valuable for elucidating mechanisms of action in various biochemical pathways .
2. Drug Development
The compound is also being explored as a lead structure for drug development due to its favorable pharmacological profiles. Researchers are investigating modifications to enhance its bioavailability and reduce toxicity while maintaining its therapeutic effects .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Antioxidant Activity | Effective free radical scavenger; potential for oxidative stress-related diseases |
| Anti-inflammatory | Dual COX-1/COX-2 inhibition; promising for inflammatory conditions |
| Anticancer Research | Inhibits cancer cell proliferation; induces apoptosis |
| Material Science | Useful in synthesizing polymers with enhanced properties |
| Research Tool | Serves as a chemical probe for studying enzyme activity |
| Drug Development | Potential lead structure; ongoing modifications for improved efficacy |
Mechanism of Action
The mechanism of action of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pipemidic Acid (8-Ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid)
- Core Structure : Pyrido[2,3-d]pyrimidine (pyrimidine fused with pyridine).
- Key Substituents : Ethyl group at position 8, piperazinyl at position 2, and carboxylic acid at position 4.
- Activity : Broad-spectrum antibacterial agent used clinically .
- Synthesis: Prepared via condensation reactions involving triazolethiones and quinolone intermediates .
Thieno[2,3-d]pyridazine Derivatives (e.g., 4-Oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic Acid)
- Core Structure: Thienopyridazine (pyridazine fused with thiophene).
- Key Substituents : Carboxylic acid at position 7 and variable substituents (e.g., methyl, phenyl) at position 3.
- Synthesis : Hydrolysis of pyridazine precursors under acidic conditions .
- Applications : Primarily explored for synthetic accessibility rather than biological activity in the provided evidence .
Compounds with Divergent Cores but Shared Functional Groups
Imidazolyl Pyridinecarboxylic Acids (e.g., Imazamox and Imazethapyr)
Fluoroquinolone Derivatives (e.g., Ofloxacin N-Oxide Hydrochloride)
- Core Structure : Benzoxazine fused with pyridine.
- Key Features : Fluorine at position 9, methyl group at position 3, and piperazinyl-derived substituents.
- Activity : Antibacterial via DNA gyrase inhibition; used as reference standards in pharmaceuticals .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Potential: Pyrido-fused compounds with piperazinyl and carboxylic acid groups (e.g., pipemidic acid) show strong antimicrobial activity, suggesting that this compound could be optimized similarly .
- Synthetic Efficiency : Microwave-assisted methods significantly reduce reaction times compared to traditional heating, highlighting opportunities for scalable synthesis of related derivatives .
- Structural-Activity Relationships (SAR) : The pyridazine core may offer distinct electronic properties compared to pyrimidine or benzoxazine systems, influencing target binding and bioavailability .
Biological Activity
8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 13629-38-4
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored, with specific attention to optimizing yields and purity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Properties
The compound has also been investigated for its antiviral activity. It has demonstrated potential against viruses such as HIV and influenza. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes .
Anticancer Effects
Several studies have highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and suppression of oncogenic signaling pathways. Notably, compounds with structural similarities have been shown to target the EPH receptor family, which is often overexpressed in tumors .
Case Studies
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and viral replication.
- Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Potential interactions with DNA may disrupt replication in cancer cells .
Q & A
Q. What are the recommended methods for synthesizing 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and its derivatives?
Synthesis typically involves multi-component reactions or modifications of pyrido[2,3-d]pyrimidine scaffolds. For example:
- One-pot three-component reactions using pyridazine precursors, carbonyl sources, and amines under reflux conditions (methanol or ethanol, 60–80°C) can yield the core structure .
- Hydrothermal synthesis (120–150°C, 24–48 hours) is effective for generating coordination complexes with transition metals (e.g., Ni, Cu, Cd) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to achieve >98% purity .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C₁₄H₁₆N₅O₃ requires C 54.72%, H 5.25%, N 22.79%) .
- Stability tests : Monitor degradation under UV light (λ = 300–400 nm) or elevated temperatures (40–60°C) for 72 hours .
Advanced Research Questions
Q. How does this compound interact with transition metals?
The carboxylate and pyridazine N-atoms act as bidentate ligands, forming octahedral or square-planar complexes:
Q. What strategies address contradictions in reported biological activity data?
- Dose-response assays : Test antimicrobial activity (MIC: 1–100 µg/mL) against Gram-positive/negative strains .
- SAR studies : Modify substituents (e.g., ethyl, piperazinyl) to evaluate effects on potency .
- Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and account for solvent interference (DMSO ≤1%) .
Q. How can researchers optimize solubility for in vivo studies?
Q. What computational methods predict reactivity or binding modes?
Q. How should experimental design account for conflicting crystallographic data?
- Redundant synthesis : Repeat crystallization under varied conditions (e.g., pH 5–7, 20–30°C) .
- Data validation : Cross-check with Cambridge Structural Database (CSD) entries for bond-length/angle consistency .
Methodological Notes
- Avoid commercial sources like BLD Pharmatech Ltd. (purity inconsistencies ).
- Prioritize peer-reviewed synthesis protocols (e.g., Journal of Medicinal Chemistry ) and crystallographic data from Acta Crystallographica .
- Theory integration : Link SAR studies to quinolone antibiotic frameworks or coordination chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
